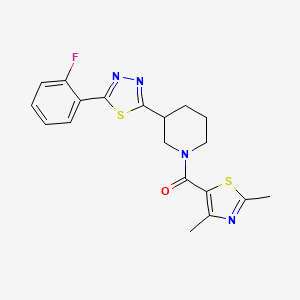

(2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN4OS2 and its molecular weight is 402.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This compound combines a thiazole ring with a piperidine moiety and a fluorophenyl substitution, suggesting diverse pharmacological properties. The following sections detail its biological activity, including cytotoxicity, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4OS with a molecular weight of 402.5 g/mol. The structure features a thiazole ring that is known for its significant biological activity. The presence of a fluorine atom in the phenyl group may enhance lipophilicity and biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4OS |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1351595-46-4 |

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example, it has shown significant inhibitory activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values indicate its effectiveness compared to standard chemotherapeutics like cisplatin.

Case Study:

In vitro assays demonstrated that compounds related to this structure exhibited IC50 values lower than 10 μM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit good activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 16 - 31.25 | Antibacterial |

| Thiadiazole Derivative B | 31.25 - 62.5 | Antifungal |

In a study evaluating the antimicrobial efficacy of similar compounds, several exhibited promising results against common pathogens such as E. coli and Staphylococcus aureus .

Other Therapeutic Potentials

Beyond cytotoxicity and antimicrobial properties, the compound may also exhibit anti-inflammatory and analgesic effects due to the presence of piperidine and thiazole rings. These structural components are often associated with various pharmacological activities.

Research Findings:

- Anti-inflammatory Activity: Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro.

- Analgesic Properties: Some derivatives have shown potential in pain relief models in animal studies.

科学的研究の応用

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Thiazole derivatives, including the one , have shown promising results against various cancer cell lines. Research indicates that compounds containing thiazole rings can inhibit key proteins involved in cancer progression. For instance, studies have demonstrated that thiazole derivatives can inhibit CDK9-mediated RNA polymerase II transcription, reducing the expression of anti-apoptotic proteins like Mcl-1, which is crucial for cancer cell survival .

Case Study:

A study evaluated several thiazole derivatives for their anticancer activity against different cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited activity comparable to doxorubicin, a well-known chemotherapeutic agent .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | SKNMC | 15.2 | |

| Compound B | HT-29 | 12.6 | |

| Compound C | PC3 | 8.9 |

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Thiazole and thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.

Case Study:

In vitro testing revealed that thiazole derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 25 | |

| Compound E | E. coli | 32 | |

| Compound F | A. niger | 30 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the thiazole ring or the attached piperidine moiety can enhance biological activity or reduce toxicity.

Key Findings:

- Substituents such as halogens (e.g., fluorine) at specific positions on the phenyl ring have been associated with increased potency against cancer cells and bacteria .

- The presence of electron-withdrawing groups tends to enhance the antimicrobial efficacy of these compounds.

Potential Research Areas:

- Further exploration of combinatorial chemistry to develop libraries of thiazole derivatives.

- In vivo studies to assess the pharmacokinetics and long-term safety profiles of these compounds.

- Investigating synergistic effects when combined with existing antibiotics or chemotherapeutics.

化学反応の分析

Nucleophilic Substitution Reactions

The piperidine ring and thiadiazole moiety serve as primary sites for nucleophilic substitution.

-

Piperidine Nitrogen Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF under reflux (80–100°C), yielding quaternary ammonium salts. This reaction is facilitated by the electron-withdrawing methanone group .

-

Thiadiazole Ring Substitution : The 1,3,4-thiadiazole ring undergoes nucleophilic displacement at C-2 or C-5 positions. For example, reaction with hydrazine hydrate replaces the sulfur atom with an amino group, forming triazole derivatives .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic attacks to the meta position due to fluorine’s strong electron-withdrawing effect.

-

Nitration : Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the meta position relative to fluorine .

-

Sulfonation : Fuming sulfuric acid (20% SO₃) sulfonates the phenyl ring at 120°C, producing sulfonic acid derivatives .

Oxidation and Reduction Reactions

-

Thiazole Ring Oxidation : The 2,4-dimethylthiazole moiety is oxidized by KMnO₄ in acidic conditions (H₂SO₄, 60°C), converting methyl groups to carboxylic acids .

-

Thiadiazole Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the thiadiazole ring to a dihydrothiadiazole intermediate, which can further react .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused triazole-thiadiazole systems . Alternatively, acidic hydrolysis (HCl, 100°C) cleaves the thiadiazole ring into thioamide fragments .

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent undergoes Ulmann coupling with aryl halides (CuI, K₂CO₃, DMF, 120°C) to form biaryl structures . Defluorination is observed under strong basic conditions (NaOH, EtOH, reflux), yielding hydroxylated byproducts .

Methanone Group Transformations

The central methanone group is susceptible to:

-

Grignard Addition : Reaction with methylmagnesium bromide (THF, 0°C) forms a tertiary alcohol.

-

Wolff-Kishner Reduction : Hydrazine hydrate and NaOH/EtOH reduce the ketone to a methylene group .

Key Mechanistic Insights

特性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS2/c1-11-16(26-12(2)21-11)19(25)24-9-5-6-13(10-24)17-22-23-18(27-17)14-7-3-4-8-15(14)20/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIELRBFSMHTZRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。